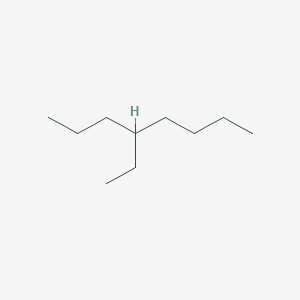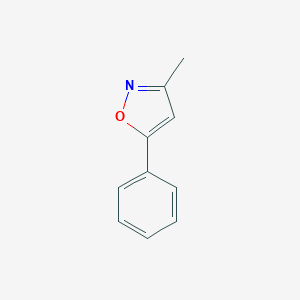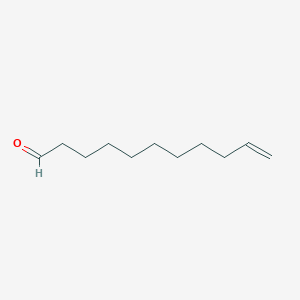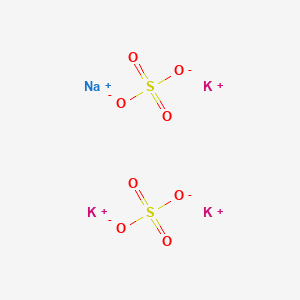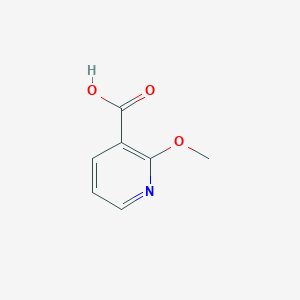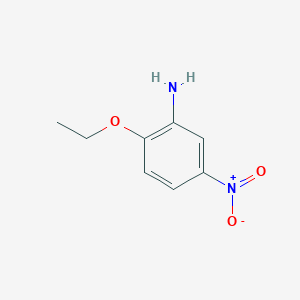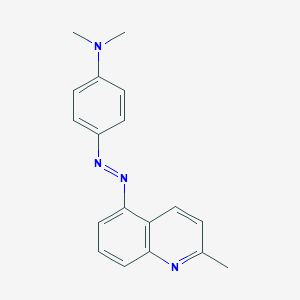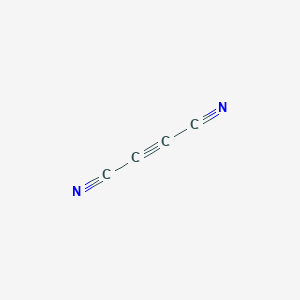
but-2-ynedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
but-2-ynedinitrile, also known as this compound, is a compound of carbon and nitrogen with the chemical formula C4N2. It has a linear molecular structure, N≡C−C≡C−C≡N, with alternating triple and single covalent bonds. This compound can be viewed as acetylene with the two hydrogen atoms replaced by cyanide groups. At room temperature, dicyanoacetylene is a clear liquid. It is known for its high endothermic heat of formation, which allows it to burn in oxygen with a bright blue-white flame at extremely high temperatures .
准备方法
but-2-ynedinitrile can be synthesized through several methods:
Graphite and Nitrogen Gas Method: By passing nitrogen gas over a sample of graphite heated to temperatures between 2,673 and 3,000 K, dicyanoacetylene can be produced.
Dihaloacetylene and Cyanide Salt Reaction: Another method involves the reaction between a dihaloacetylene and a cyanide salt.
Industrial Production:
化学反应分析
but-2-ynedinitrile undergoes various chemical reactions:
Diels-Alder Reactions: Due to the electron-withdrawing nature of the cyanide groups, dicyanoacetylene is a powerful dienophile and is useful in Diels-Alder reactions with unreactive dienes.
Combustion: It burns in oxygen with a bright blue-white flame at a temperature of 5,260 K, the hottest flame in oxygen.
科学研究应用
but-2-ynedinitrile has several scientific research applications:
作用机制
but-2-ynedinitrile is highly reactive and readily undergoes chemical reactions with other molecules. It can act as a strong oxidizing agent, reacting with reducing agents to produce highly reactive intermediates. It can also react with other molecules to form complex organic compounds. The molecular targets and pathways involved in these reactions are primarily driven by the electron-withdrawing nature of the cyanide groups, which makes dicyanoacetylene a powerful dienophile .
相似化合物的比较
but-2-ynedinitrile can be compared with other similar compounds:
Cyanogen (N≡C−C≡N): Both compounds contain cyanide groups, but cyanogen has a simpler structure with only two carbon atoms.
Diacetylene (H−C≡C−C≡C−H): Diacetylene has a similar linear structure but lacks the cyanide groups, making it less reactive in certain types of chemical reactions.
Cyanoacetylene (H−C≡C−C≡N): This compound is similar to dicyanoacetylene but has only one cyanide group, making it less reactive in Diels-Alder reactions.
This compound’s unique structure and reactivity make it a valuable compound in various scientific research fields, particularly in astrochemistry and organic synthesis.
属性
CAS 编号 |
1071-98-3 |
|---|---|
分子式 |
C4N2 |
分子量 |
76.06 g/mol |
IUPAC 名称 |
but-2-ynedinitrile |
InChI |
InChI=1S/C4N2/c5-3-1-2-4-6 |
InChI 键 |
ZEHZNAXXOOYTJM-UHFFFAOYSA-N |
SMILES |
C(#CC#N)C#N |
规范 SMILES |
C(#CC#N)C#N |
熔点 |
20.5 °C |
Key on ui other cas no. |
1071-98-3 |
同义词 |
but-2-ynedinitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)
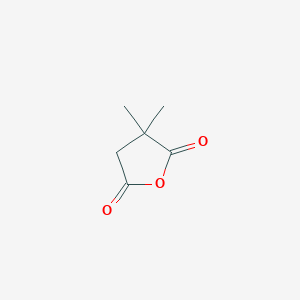
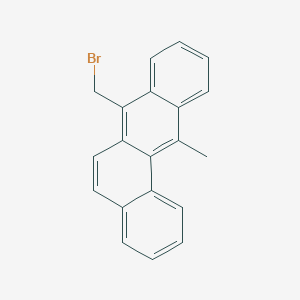
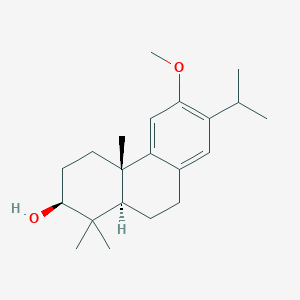
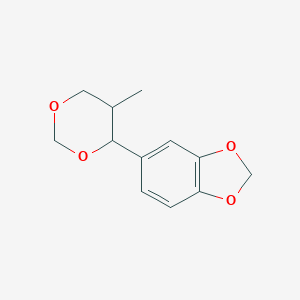
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
